3,3-Bis(hydroxymethyl)thiochroman-4-one
Overview
Description
3,3-Bis(hydroxymethyl)thiochroman-4-one is a chemical compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol This compound belongs to the class of thiochromanones, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(hydroxymethyl)thiochroman-4-one typically involves the reaction of thiochromanone derivatives with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxymethyl groups are introduced at the 3-position of the thiochromanone ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(hydroxymethyl)thiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the thiochromanone ring can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation of hydroxymethyl groups leads to the formation of aldehydes or carboxylic acids.
- Reduction of the carbonyl group results in the formation of alcohols.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis(hydroxymethyl)thiochroman-4-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,3-Bis(hydroxymethyl)thiochroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Chroman-4-one: Lacks the sulfur atom present in thiochromanones and exhibits different biological activities.
Thiochromanone: Similar structure but without the hydroxymethyl groups, leading to different chemical reactivity and applications.
3,3-Bis(hydroxymethyl)chroman-4-one: Similar structure but lacks the sulfur atom, resulting in different chemical and biological properties.
Uniqueness: 3,3-Bis(hydroxymethyl)thiochroman-4-one is unique due to the presence of both hydroxymethyl groups and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
3,3-bis(hydroxymethyl)-2H-thiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSRSPNQICTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2S1)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377256 | |
Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29107-30-0 | |
Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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